molecular formula C17H18N2O2 B4437775 4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE

4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B4437775
M. Wt: 282.34 g/mol
InChI Key: YMZOFBWFGXVDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzamido-N-(propan-2-yl)benzamide is a chemical compound supplied for research purposes exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Benzamide derivatives are of significant interest in medicinal chemistry and pharmacological research. Structurally related compounds have been identified as potent inhibitors of microRNA-21 (miR-21), an oncogenic miRNA that is a prominent target for cancer therapy research . Studies on similar 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have demonstrated their ability to inhibit miR-21 expression in a time- and concentration-dependent manner, leading to reduced cancer cell proliferation, enhanced apoptosis, and upregulation of target proteins like PDCD4 in vitro . Furthermore, the benzamide moiety is a recognized zinc-binding group (ZBG) found in class-I-selective Histone Deacetylase (HDAC) inhibitors . HDACs, particularly HDAC1 and HDAC2, are overexpressed in various cancers, including glioblastoma, and their inhibition can modulate gene expression and induce cell differentiation and death . This makes benzamide-based compounds like this compound valuable tools for probing epigenetic mechanisms in oncology and neuroscience research. Additional research on various benzamide scaffolds has also shown promising antiproliferative activities against a broad panel of human cancer cell lines, including leukemia, breast, and colon cancers, often through mechanisms involving antitubulin effects .

Properties

IUPAC Name

4-benzamido-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZOFBWFGXVDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamides often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition
    • Mechanism : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and microbial resistance. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites on enzymes, potentially blocking their function.
    • Case Studies : Research indicates that compounds with similar structures have shown promise as inhibitors of viral entry mechanisms, particularly in studies focused on filoviruses like Ebola and Marburg .
  • Therapeutic Potential
    • Antimicrobial Activity : Preliminary studies suggest that 4-benzamido-N-(propan-2-yl)benzamide may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
    • Anticancer Properties : The compound's structural features allow it to interact with cellular targets involved in cancer progression, potentially promoting apoptosis in cancer cells. In vitro evaluations have indicated its effectiveness against various cancer cell lines .

Material Science Applications

This compound is also being explored for its applications in material science:

  • Polymer Synthesis : Due to its functional groups, this compound can serve as a building block for synthesizing advanced polymers with specific properties.
  • Nanomaterials : Research into the incorporation of this compound into nanomaterials has shown potential for enhancing the mechanical and thermal properties of composites.

Mechanism of Action

The mechanism of action of 4-BENZAMIDO-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may act as an allosteric activator or inhibitor of enzymes, influencing various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their distinguishing features:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Activities Evidence Source
N,N-Diisopropylbenzamide (4-Benzamido-N-(propan-2-yl)benzamide) Benzamide core with N,N-diisopropyl groups 205.30 Pharmaceutical intermediate; structural scaffold
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8) Propanamide backbone with piperidinyl and phenyl substituents 288.38 Pharmaceutical intermediate
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide Benzothiazole and methanesulfonyl groups 396.45 Luminescent properties; biological target interactions
4-(2-Amino-4-pyrimidinyl)-N-[(2-methoxyphenyl)methyl]benzamide (CAS: 862723-13-5) Pyrimidine and methoxyphenylmethyl substituents 334.37 Potential kinase inhibition (inferred from pyrimidine moiety)
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (PDB ID: I02) Oxadiazole, fluorophenyl, and sulfonamide groups 634.72 High chiral complexity; likely protease or receptor modulation
4-tert-Butyl-N-[2-((4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl)carbonyl)phenyl]benzamide tert-Butyl, dimethoxypyrimidinyl-piperazine groups 503.59 High molecular weight; potential CNS activity

Key Research Findings and Comparative Analysis

Solubility and Bioavailability
  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide : The sulfonyl group increases polarity, balancing solubility and bioavailability .

Q & A

Basic: What are the optimal synthetic routes for 4-benzamido-N-(propan-2-yl)benzamide, considering yield and purity?

Answer:
The synthesis of this compound can be achieved through multi-step reactions involving amide coupling and functional group transformations . A practical approach includes:

  • Step 1 : Starting with 4-formylbenzoic acid derivatives, Schiff base formation using isopropylamine under anhydrous conditions (e.g., ethanol reflux) to generate intermediates .
  • Step 2 : Oxidation of the aldehyde group to an amide via controlled reaction with hydroxylamine hydrochloride, followed by purification using column chromatography to isolate the product .
  • Critical Parameters : Reaction temperature (60–80°C), solvent selection (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products. Yields typically range from 65–80% after recrystallization in ethanol .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • A singlet at δ 8.0–8.2 ppm (aromatic protons adjacent to the amide group).
    • Doublets for isopropyl protons (δ 1.2–1.4 ppm) and methine proton splitting (δ 4.3–4.5 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch of amide) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 293 (calculated for C₁₇H₁₈N₂O₂), with fragmentation patterns showing loss of isopropyl (56 Da) and benzamide (121 Da) groups .

Advanced: What strategies are effective in resolving crystallographic data discrepancies when determining the X-ray structure of this compound?

Answer:
For X-ray crystallography:

  • Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) with synchrotron radiation to enhance weak diffraction signals .
  • Refinement in SHELXL :
    • Apply TWIN/BASF commands to address twinning or pseudo-symmetry issues.
    • Use HKLF 5 format for integrating overlapping reflections .
  • Validation : Cross-check thermal displacement parameters (ADPs) and hydrogen bonding networks with PLATON or Mercury to detect overfitting .
  • Case Example : A similar benzamide derivative (5EL PDB ID) required iterative refinement cycles to resolve disorder in the isopropyl group, achieving an R factor of 0.039 .

Advanced: How can computational modeling predict the binding affinity of this compound to target enzymes?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Key steps:
    • Prepare the ligand (protonation states at pH 7.4) and receptor (crystal structure from PDB).
    • Define binding pockets using GRID or SiteMap .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays (e.g., fluorescence polarization) .

Advanced: What are the common pitfalls in interpreting the biological activity data of this compound, and how can they be mitigated?

Answer:

  • Pitfall 1: Off-target effects in cell-based assays due to aggregation or redox activity.
    • Mitigation : Include controls with catalase (for ROS scavenging) and BSA (to prevent aggregation) .
  • Pitfall 2: False positives in enzyme inhibition from compound fluorescence.
    • Mitigation : Use orthogonal assays (e.g., LC-MS-based substrate depletion) .
  • Pitfall 3: Solubility limitations in in vivo studies.
    • Mitigation : Formulate with cyclodextrins or PEG-based vehicles, confirmed by dynamic light scattering (DLS) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Answer:

  • Modification Sites :
    • Benzamido group : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance hydrogen bonding .
    • Isopropyl substituent : Replace with bulkier tert-butyl groups to improve hydrophobic interactions, as seen in analogs like SNDX-50613 .
  • Data Analysis :
    • Use QSAR models (e.g., CoMFA) correlating logP and IC₅₀ values.
    • Validate with crystallographic data (e.g., 5EL) to confirm binding poses .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of amide products from unreacted amines .
  • Recrystallization : Optimal solvent systems include ethanol/water (4:1) or dichloromethane/hexane, yielding >95% purity (HPLC-PDA analysis) .
  • TLC Monitoring : Develop with UV-active stains (254 nm) and Rf ~0.5 in ethyl acetate .

Advanced: How can metabolomic studies elucidate the degradation pathways of this compound in biological systems?

Answer:

  • LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at benzamido group) and phase II conjugates (glucuronides) using negative/positive ion modes .
  • Stable Isotope Tracing : Incubate with ¹³C-labeled compound in hepatocytes to track metabolic flux .
  • Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to confirm oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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